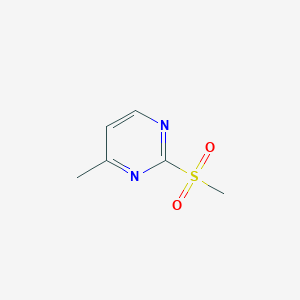

4-Methyl-2-(methylsulfonyl)pyrimidine

Vue d'ensemble

Description

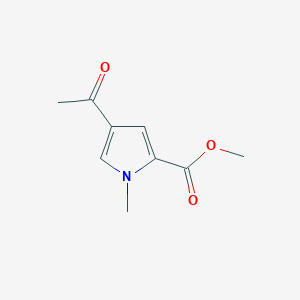

4-Methyl-2-(methylsulfonyl)pyrimidine is a chemical compound that is an important intermediate in the synthesis of various biologically active compounds. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a methylsulfonyl group attached to the pyrimidine ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of several studies. A common approach involves the cyclocondensation of acetylacetone with thiourea, followed by methylation and oxidation steps. For instance, a three-step synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine has been reported, starting with the cyclocondensation of acetylacetone and thiourea, methylation using dimethyl carbonate, and subsequent oxidation with hydrogen peroxide to yield the title compound with an overall yield of 75% . Another study reported a similar synthesis with an overall yield of 61.23%, where oxone was used for the oxidation step, highlighting a safe and effective method . Additionally, a synthesis starting from thiourea and involving methylation with dimethyl carbonate, condensation with acetylacetone, and oxidation by hydrogen peroxide has been described, yielding a 71.0% overall yield .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various analytical techniques such as NMR, IR, MS, and X-ray crystallography. For example, the structure of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine was confirmed by 1H NMR, IR, and MS measurements . In another study, the polymorphic forms of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one were analyzed, revealing different hydrogen bonding patterns and pi-pi interactions in the crystalline state .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been explored in various chemical reactions. Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines have been described, where the choice of base and amine influences the selectivity towards displacing either the chloride or the sulfone group . Additionally, the synthesis of C-2 sulfonamido pyrimidine nucleosides involved the nucleophilic attack of sulfonamide anions on anhydronucleosides, leading to the formation of C-2 sulfonamido derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The presence of the methylsulfonyl group affects the compound's polarity, solubility, and reactivity. The melting points and solubility of these compounds can be determined experimentally, and their reactivity can be inferred from their chemical structure and the nature of substituents on the pyrimidine ring. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity in chemical reactions .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Mild Synthesis Methods : 4,6-Dimethyl-2-(methylsulfonyl) pyrimidine has been synthesized from acetylacetone through cyclization, methylation, and oxidation processes. Oxone was used for the oxidation, enhancing safety and effectiveness (Hongbin, 2011).

Chemoselective Reactions : 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and related electrophiles demonstrate selective reactions with amines. Weak bases like anilines and secondary aliphatic amines selectively displace the chloride group, indicating potential for specific chemical applications (Baiazitov et al., 2013).

Convenient Synthesis : A three-step synthesis process for 4,6-dimethyl-2-(methylsulfonyl) pyrimidine offers a yield of 75%, showcasing an efficient and feasible production method (Xu et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

4-methyl-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-5-3-4-7-6(8-5)11(2,9)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSFXJZBVVGVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378240 | |

| Record name | 4-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77166-01-9 | |

| Record name | 4-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)

![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)